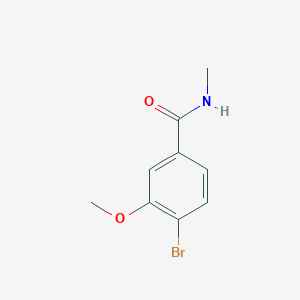4-Bromo-3-methoxy-N-methylbenzamide
CAS No.: 1072944-34-3
Cat. No.: VC2812437
Molecular Formula: C9H10BrNO2
Molecular Weight: 244.08 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1072944-34-3 |
|---|---|
| Molecular Formula | C9H10BrNO2 |
| Molecular Weight | 244.08 g/mol |
| IUPAC Name | 4-bromo-3-methoxy-N-methylbenzamide |
| Standard InChI | InChI=1S/C9H10BrNO2/c1-11-9(12)6-3-4-7(10)8(5-6)13-2/h3-5H,1-2H3,(H,11,12) |
| Standard InChI Key | UHZULJYJIHUYNB-UHFFFAOYSA-N |
| SMILES | CNC(=O)C1=CC(=C(C=C1)Br)OC |
| Canonical SMILES | CNC(=O)C1=CC(=C(C=C1)Br)OC |
Introduction
Physical and Chemical Properties
4-Bromo-3-methoxy-N-methylbenzamide possesses distinct physical and chemical properties that influence its behavior in chemical reactions and biological systems. These properties are summarized in the following table:
The chemical structure of 4-Bromo-3-methoxy-N-methylbenzamide includes several important functional groups: a benzene ring core, a bromine atom (providing opportunities for substitution reactions), a methoxy group (an electron-donating substituent affecting reactivity), and an N-methylbenzamide group (influencing hydrogen bonding capabilities and reactivity) .
Structural Identifiers
Various structural identifiers are used to uniquely characterize this compound in chemical databases and literature:
Chemical Reactions
4-Bromo-3-methoxy-N-methylbenzamide can participate in various chemical reactions due to its functional groups. These reactions provide routes for derivatization and incorporation into more complex molecules.
Types of Reactions
The compound can undergo several types of reactions:
-
Substitution Reactions: The bromine atom at the 4-position is particularly reactive toward nucleophilic aromatic substitution. This allows for the introduction of various functional groups such as amines, thiols, or alkoxides.
-
Oxidation and Reduction Reactions: The methoxy group can undergo oxidation under appropriate conditions, while the amide group can be reduced to form the corresponding amine.
-
Coupling Reactions: The bromine substituent makes the compound suitable for various coupling reactions, including Suzuki, Stille, and Sonogashira coupling, enabling the formation of carbon-carbon bonds for the synthesis of more complex structures.
Common Reagents and Conditions
Various reagents can be employed in reactions with 4-Bromo-3-methoxy-N-methylbenzamide:
| Reaction Type | Reagents | Conditions | Expected Products |
|---|---|---|---|
| Nucleophilic Substitution | Nucleophiles (e.g., amines, thiols) | Polar aprotic solvents, elevated temperatures | Substituted benzamides |
| Oxidation | Oxidizing agents (e.g., KMnO₄, H₂O₂) | Acidic or basic conditions | Oxidized derivatives |
| Reduction | Reducing agents (e.g., LiAlH₄, NaBH₄) | Anhydrous conditions | Reduced derivatives (e.g., amines) |
| Coupling Reactions | Boronic acids, organostannanes, terminal alkynes | Palladium catalysts, base, appropriate solvent | Aryl-substituted benzamides |
Applications in Research and Industry
4-Bromo-3-methoxy-N-methylbenzamide has several applications in research and industry, primarily as an intermediate in chemical synthesis.
Pharmaceutical Research
In pharmaceutical research, the compound serves as a building block for the synthesis of potential drug candidates. The presence of the bromine atom provides a reactive site for further functionalization, allowing for the creation of diverse chemical libraries for drug discovery programs.
Agrochemical Development
The compound can be utilized in the development of agrochemicals, where benzamide derivatives often exhibit herbicidal, fungicidal, or insecticidal properties. The specific substitution pattern of 4-Bromo-3-methoxy-N-methylbenzamide may confer unique biological activities that can be exploited in the design of new crop protection agents.
Biological Activities
Anti-inflammatory Properties
Some benzamide derivatives demonstrate anti-inflammatory effects. Studies on similar compounds have shown reductions in pro-inflammatory cytokines, suggesting potential applications in anti-inflammatory therapies.
Structure-Activity Relationships
The biological and chemical properties of 4-Bromo-3-methoxy-N-methylbenzamide are influenced by its structural features. Understanding these structure-activity relationships is crucial for optimizing its applications.
Influence of Functional Groups
-
Bromine Atom: Provides a site for substitution reactions and influences the electron distribution in the aromatic ring. The bromine substituent can enhance binding affinity to certain biological targets through halogen bonding interactions .
-
Methoxy Group: As an electron-donating group, it affects the electronic properties of the aromatic ring, potentially influencing reactivity and binding affinity to biological targets. It also contributes to the compound's solubility profile .
-
N-methylamide Group: Influences hydrogen bonding capabilities and interactions with biological receptors. The amide functionality is a common feature in many biologically active compounds .
Comparison with Structural Analogs
Structural modifications can significantly alter the properties and activities of the compound:
Comparative Analysis with Related Compounds
4-Bromo-3-methoxy-N-methylbenzamide shares structural similarities with several related compounds, each with distinct properties and applications.
Comparison Table
Structure-Property Relationships
The structural variations among these related compounds lead to different chemical and biological properties:
-
Lipophilicity: Compounds with additional alkyl groups (e.g., 4-Bromo-N-ethyl-3-methoxy-N-methylbenzamide) generally exhibit increased lipophilicity, potentially affecting absorption, distribution, metabolism, and excretion (ADME) properties.
-
Reactivity: The presence of a methoxy group on the nitrogen (as in 4-Bromo-N-methoxy-N-methylbenzamide) creates a Weinreb amide, which has distinct reactivity toward nucleophiles compared to simple amides.
-
Binding Affinity: Different substitution patterns can significantly affect binding affinity and selectivity toward biological targets, potentially leading to different biological activities.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume